Product packaging for (4-chloroquinolin-2-yl)methanol(Cat. No.:CAS No. 535921-56-3)

(4-chloroquinolin-2-yl)methanol

Cat. No.: B6255626
CAS No.: 535921-56-3
M. Wt: 193.6
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Description

(4-Chloroquinolin-2-yl)methanol ( 535921-56-3) is a high-purity chemical building block with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . This compound features a quinoline core structure substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position . The SMILES string for this molecule is OCC1=NC2=CC=CC=C2C(Cl)=C1, and its InChIKey is FHVNKWHGJPSXMG-UHFFFAOYSA-N . As a versatile synthon, it is primarily used in organic synthesis and medicinal chemistry research. The chloroquinoline scaffold is of significant interest in pharmaceutical development, and the presence of both reactive chlorine and alcohol functional groups makes this compound a valuable intermediate for constructing more complex molecular architectures through various substitution and conjugation reactions . Researchers utilize this material exclusively in laboratory settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

535921-56-3

Molecular Formula

C10H8ClNO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Chloroquinolin 2 Yl Methanol and Its Analogs

Established Synthetic Routes to the 4-chloroquinolin-2-yl Moiety

The construction of the 4-chloroquinolin-2-yl scaffold is a critical step in the synthesis of the target compound. This typically involves the initial formation of a quinolin-2-one (or 4-quinolone) ring system, followed by strategic halogenation.

Precursor Synthesis and Halogenation Strategies

The synthesis of the quinoline (B57606) ring, a foundational structure in many natural and synthetic compounds, can be achieved through various named reactions. iipseries.orgpharmaguideline.com Classical methods such as the Knorr, Pfitzinger, Doebner-Miller, and Combes syntheses provide versatile routes to substituted quinolines from readily available starting materials like anilines and carbonyl compounds. iipseries.orgpharmaguideline.com For instance, the Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid to yield a 2-hydroxyquinoline. iipseries.org The Pfitzinger reaction offers another pathway, where isatin (B1672199) is condensed with a carbonyl compound to form quinoline-4-carboxylic acid. pharmaguideline.com

A common and practical approach to obtaining the 4-chloroquinoline (B167314) moiety begins with the synthesis of a halo quinolin-2(1H)-one. This can be accomplished in a two-step sequence starting from inexpensive halo anilines. The anilines are first acylated with methyl 3,3-dimethoxypropionate, and the resulting crude amides undergo cyclization in sulfuric acid to produce the desired halo quinolin-2(1H)-ones with yields ranging from 28% to 93%. researchgate.net

Once the quinolin-2-one precursor is obtained, chlorination is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). This step converts the hydroxyl group at the 4-position of the quinolinone ring into a chloro group, yielding the 4-chloroquinoline scaffold. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through a three-step process involving cyclization, nitration, and finally chlorination with phosphorus oxychloride. atlantis-press.com

Approaches to Introducing the 2-hydroxymethyl Group

With the 4-chloroquinoline core in hand, the next crucial step is the introduction of the hydroxymethyl group at the 2-position. One effective method involves the functionalization of a precursor at the C2 position. For instance, a three-step synthesis starting from 4,7-dichloroquinoline (B193633) involves an initial N-oxidation, followed by C2 functionalization. mdpi.com

A more direct approach involves the reduction of a corresponding 2-substituted precursor, such as a 4-chloroquinoline-2-carbaldehyde (B1628204) or a 4-chloroquinoline-2-carboxylic acid derivative. This transformation is a key step in forming the final (4-chloroquinolin-2-yl)methanol product.

Reductive Transformations in the Synthesis of this compound

The reduction of a carbonyl or carboxyl group at the 2-position of the 4-chloroquinoline ring is a pivotal step in the synthesis of this compound. The choice of reducing agent and reaction conditions is critical for achieving high efficiency and yield.

Specific Reducing Agents and Reaction Conditions

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed and effective reducing agent for the conversion of aldehydes and ketones to alcohols. chemguide.co.uklibretexts.orgsavemyexams.com This reagent is known for its selectivity, as it reduces the carbonyl group without affecting other reducible functionalities that might be present in the molecule, such as a C=C double bond. savemyexams.com The reduction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.uklibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ ion to the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org

Another potent reducing agent is lithium aluminum hydride (LiAlH₄). savemyexams.comlibretexts.org LiAlH₄ is a stronger reducing agent than NaBH₄ and is capable of reducing a wider range of functional groups, including carboxylic acids and esters, to alcohols. libretexts.org Due to its high reactivity, LiAlH₄ reactions are typically conducted in non-aqueous solvents. savemyexams.com

The following table summarizes common reducing agents used for the synthesis of alcohols from carbonyl compounds:

Reducing AgentPrecursor Functional GroupProduct Functional GroupTypical Solvents
Sodium Borohydride (NaBH₄)Aldehyde, KetonePrimary Alcohol, Secondary AlcoholMethanol, Ethanol, Water chemguide.co.uklibretexts.org
Lithium Aluminum Hydride (LiAlH₄)Aldehyde, Ketone, Carboxylic Acid, EsterPrimary Alcohol, Secondary AlcoholNon-aqueous solvents (e.g., ethers) savemyexams.comlibretexts.org

Yield Optimization and Reaction Efficiency

In the context of synthesizing this compound, careful control of the reaction conditions during the reduction of the 2-substituted precursor is essential to maximize the yield of the desired alcohol and minimize the formation of byproducts.

Exploration of One-Pot Synthesis Approaches for Enhanced Efficiency

While a specific one-pot synthesis for this compound is not extensively detailed in the provided search results, the concept of one-pot synthesis is well-established for related quinoline and quinolone derivatives. For example, a one-pot approach for the synthesis of functionalized quinolin-2-(1H)-one analogues has been reported, involving a tandem Ugi-4CR/intramolecular alkyne-carbonyl metathesis (ACM) type reaction. researchgate.net Similarly, the synthesis of 2,4-dichloroquinoline (B42001) derivatives has been achieved through a facile one-pot method. researchgate.net The development of a one-pot synthesis for N-fused quinolone-4 tetracyclic scaffolds from 2,2-disubstituted indolin-3-ones has also been described. nih.gov These examples demonstrate the potential for developing a streamlined, one-pot synthesis of this compound by combining the key bond-forming and functional group transformation steps.

Green Chemistry Principles in Synthetic Route Development

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including quinoline derivatives. rsc.orgmdpi.com Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns and waste generation. researchgate.netacs.org Consequently, the development of eco-friendly and efficient synthetic routes is a primary focus of contemporary research. nih.gov This section explores the application of green chemistry principles to the synthesis of this compound and its analogs, focusing on the use of greener solvents, alternative energy sources, and efficient catalytic systems.

The synthesis of the core quinoline structure, a key step in producing this compound, has been a major target for green innovation. Classic methods like the Skraup and Doebner-von Miller reactions, while effective, are notorious for their use of strong acids, high temperatures, and the generation of hazardous byproducts. researchgate.net Modern approaches seek to mitigate these drawbacks by employing methodologies that are more aligned with the principles of green chemistry.

One significant advancement is the use of environmentally benign and reusable catalysts. For instance, the Friedländer annulation, a versatile method for quinoline synthesis, has been adapted to use various green catalysts. Research has demonstrated the efficacy of using metal nanoparticles, such as cobalt and copper, on supports like carbon aerogels for the solvent-free synthesis of quinoline derivatives from 2-amino-5-chlorobenzaldehyde. tandfonline.com This approach offers high yields under mild conditions. tandfonline.com Similarly, nanocatalysts have gained attention for their high efficiency and recyclability in quinoline synthesis. nih.gov

The choice of solvent is another critical aspect of green synthetic design. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. tandfonline.com Microwave-assisted synthesis in aqueous media has been reported for various quinoline derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.nettandfonline.com Ethanol, another green solvent, has also been successfully used in the catalyst-free, microwave-assisted synthesis of quinoline derivatives. tandfonline.com

The following table summarizes various green synthetic approaches that could be adapted for the synthesis of the 4-chloroquinoline core, a precursor to this compound.

Table 1: Green Synthetic Methods for Quinoline Derivatives

Reaction Type Starting Materials Catalyst/Conditions Solvent Advantages Yield (%)
Friedländer Synthesis 2-amino-5-chlorobenzaldehyde, Ethyl acetoacetate Co(0) and Cu(0) nanoparticles on carbon aerogel, 50°C Solvent-free Mild conditions, reusable catalyst 90-97
Microwave-assisted Synthesis Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide Catalyst-free, Microwave (8-10 min) Ethanol Catalyst-free, rapid reaction 88-96
Microwave-assisted Skraup Synthesis Substituted anilines, Glycerol H₂SO₄ (catalytic), Microwave (15-20 min) Water Use of a green solvent 10-66

Once the 4-chloroquinoline nucleus is formed with a suitable functional group at the 2-position, such as a carboxylic acid or an aldehyde, the final step is the reduction to the corresponding alcohol, this compound. Traditional reducing agents like lithium aluminum hydride (LAH) are highly reactive and require anhydrous organic solvents, posing safety and environmental hazards. rsc.org

Green chemistry offers safer and more sustainable alternatives for this reduction step. Catalytic hydrosilylation using earth-abundant metal catalysts, such as manganese, has emerged as a promising method for the reduction of carboxylic acids to alcohols under mild conditions. acs.orgacs.org These reactions can often be performed in more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.org Another approach involves the use of sodium borohydride in aqueous or alcoholic solutions, which is a milder and safer reducing agent than LAH. rsc.org

Biocatalysis presents another avenue for the green reduction of carboxylic acids. Certain microorganisms, like Thermoanaerobacter pseudoethanolicus, are capable of reducing carboxylic acids to their corresponding alcohols, offering a highly specific and environmentally benign synthetic route. nih.gov

The table below outlines some green reduction methods applicable to the synthesis of the methanol group in this compound from a precursor like 4-chloroquinoline-2-carboxylic acid.

Table 2: Green Reduction Methods for Carboxylic Acids to Alcohols

Method Reducing Agent/Catalyst Solvent Key Features
Manganese-Catalyzed Hydrosilylation PhSiH₃, [MnBr(CO)₅] 2-Methyltetrahydrofuran (2-MeTHF) Earth-abundant metal catalyst, mild conditions
Nickel-Catalyzed Reduction Silane, Nickel pre-catalyst Green reaction media Commercially available and air-stable catalyst
Sodium Borohydride Reduction NaBH₄ Water/Ethanol Milder and safer than LAH, aqueous conditions

While specific literature detailing a complete, optimized green synthesis of this compound is not extensively available, the principles and methodologies described for the synthesis of related quinoline derivatives and the reduction of carboxylic acids provide a clear framework for developing such a process. researchgate.netacs.orgnih.govtandfonline.comrsc.org By combining green approaches for the formation of the quinoline ring with sustainable reduction techniques, it is feasible to design a synthetic pathway for this compound that minimizes environmental impact and adheres to the principles of green chemistry.

Chemical Reactivity and Derivatization Strategies of 4 Chloroquinolin 2 Yl Methanol

Nucleophilic Substitution Reactions at the 4-chloro Position

The chlorine atom at the C4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govmdpi.com The C4 position is generally more reactive towards nucleophiles than the C2 position, a phenomenon that allows for regioselective functionalization. nih.govnih.gov

Strategies for Chlorine Displacement and Aryl C-Cl Bond Activation

The displacement of the 4-chloro group is typically achieved by reacting (4-chloroquinolin-2-yl)methanol with a variety of nucleophiles. The reaction mechanism is a two-step addition-elimination process. nih.gov The rate of this SNAr reaction can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Polar solvents are often preferred as they can stabilize the charged intermediate. nih.gov

Studies on analogous 4-chloroquinoline (B167314) systems have shown that a wide range of nucleophiles can be employed for this transformation. nih.govajchem-a.com These include:

N-Nucleophiles: Amines (primary and secondary), hydrazines, and azides readily displace the chlorine to form 4-amino-, 4-hydrazino-, and 4-azidoquinoline (B3382245) derivatives, respectively. nih.govajchem-a.com

O-Nucleophiles: Alkoxides and phenoxides can be used, although the reactivity of 4-chloroquinolines towards oxygen nucleophiles can be lower than towards other nucleophiles. nih.gov

S-Nucleophiles: Thiols and thiophenols react efficiently to yield 4-thioether derivatives. ajchem-a.com

Synthesis of Diversified 4-substituted Quinoline Derivatives

The robust nature of the nucleophilic substitution at the 4-position allows for the synthesis of a vast library of derivatives. By choosing the appropriate nucleophile, a wide array of functional groups can be introduced onto the quinoline core, enabling the fine-tuning of the molecule's properties for various applications. For instance, the reaction with different amines leads to a diverse set of 4-aminoquinoline (B48711) derivatives, a class of compounds known for its significant biological activities.

Below is a table of representative 4-substituted quinoline derivatives synthesized from analogous 4-chloroquinoline precursors, illustrating the versatility of this synthetic handle.

NucleophileReagent ExampleProduct TypeReference
AmineAniline4-Anilinoquinoline nih.gov
Hydrazine (B178648)Hydrazine hydrate4-Hydrazinoquinoline ajchem-a.com
ThiolEthanethiol4-(Ethylthio)quinoline ajchem-a.com
AzideSodium azide4-Azidoquinoline ajchem-a.com
Triazole1,2,4-Triazole4-(1H-1,2,4-Triazol-1-yl)quinoline nih.gov

Oxidation Reactions of the 2-hydroxymethyl Group

The 2-hydroxymethyl group of this compound provides another site for chemical modification, primarily through oxidation. This allows for the introduction of new functionalities at the C2 position, further expanding the synthetic utility of the parent molecule.

Formation of Corresponding Aldehydes and Carboxylic Acids

The primary alcohol of the 2-hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde (4-chloroquinoline-2-carbaldehyde) or the carboxylic acid (4-chloroquinoline-2-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Synthesis of Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for the conversion of primary alcohols to aldehydes. The synthesis of various quinoline-2-carbaldehydes from their corresponding alcohols is a well-established transformation in quinoline chemistry. mdpi.comnih.gov

Synthesis of Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for oxidizing alkyl side chains on aromatic rings to carboxylic acids and can be applied here. youtube.com The oxidation of 2-methylquinolines to quinoline-2-carboxylic acids is a frequently used method, suggesting a similar transformation would be effective for the 2-hydroxymethyl group. ajchem-a.comresearchgate.net

Condensation Reactions and Carbon-Carbon Bond Formation Involving the Hydroxymethyl Group

The 2-hydroxymethyl group can be a precursor for various condensation and carbon-carbon bond-forming reactions, significantly increasing the molecular complexity of the quinoline scaffold.

Direct condensation of the alcohol is not typical. Instead, it is usually first oxidized to the more reactive 4-chloroquinoline-2-carbaldehyde (B1628204). This aldehyde is an excellent electrophile for a range of classical carbon-carbon bond-forming reactions. nih.gov For instance, it can react with active methylene (B1212753) compounds (e.g., malonates, nitriles) in Knoevenagel or aldol-type condensations to form α,β-unsaturated systems. nih.gov The condensation of quinoline aldehydes with C2-methyl groups of other quinoline derivatives has also been reported, highlighting the reactivity of the aldehyde. nih.gov

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride to form 2-(chloromethyl)-4-chloroquinoline). This electrophilic intermediate can then participate in C-C bond formation via reaction with various carbon nucleophiles, such as Grignard reagents, organocuprates, or enolates. While direct examples starting from this compound are not abundant in the literature, this represents a standard and viable synthetic strategy. Friedel-Crafts-type reactions, where an activated quinoline derivative reacts with an aromatic compound, also provide a route for C-C bond formation. nih.gov

These strategies allow for the introduction of a wide variety of carbon-based substituents at the C2 position, ranging from simple alkyl and aryl groups to more complex side chains, further demonstrating the synthetic potential of this compound as a versatile building block.

Development of Novel Heterocyclic Derivatives from this compound

This compound serves as a versatile starting material for the generation of a variety of novel heterocyclic derivatives. Its reactivity is primarily centered around two key functional groups: the reactive chlorine atom at the C4 position and the hydroxyl group of the methanol (B129727) substituent at the C2 position. These sites allow for a range of chemical transformations, leading to the formation of fused and substituted heterocyclic systems.

The chlorine atom at the C4 position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netontosight.ainih.gov This high reactivity is attributed to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. A wide array of nucleophiles can be employed to displace the chloride, opening pathways to various heterocyclic structures. For instance, reaction with binucleophilic reagents can lead to the formation of new fused rings.

Furthermore, the 2-(hydroxymethyl) group offers another site for chemical modification. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in condensation reactions to form heterocycles. Alternatively, the hydroxyl group can be converted into a better leaving group, facilitating substitution reactions.

Detailed research has explored the derivatization of analogous quinoline systems, providing a roadmap for the potential transformations of this compound. These studies have demonstrated the successful synthesis of various heterocyclic derivatives through reactions at the C4 position.

One common strategy involves the reaction of 4-chloroquinolines with hydrazine hydrate, which can lead to the corresponding 4-hydrazinoquinolines. mdpi.comrsc.org These intermediates are valuable precursors for the synthesis of fused heterocyclic systems like triazoloquinolines. Similarly, reaction with various amines can yield 4-aminoquinoline derivatives, which are themselves important pharmacophores. nih.govmdpi.com The substitution of the 4-chloro group with sulfur nucleophiles, such as thiols, has also been reported to proceed efficiently, affording 4-thioether substituted quinolines. mdpi.com

While specific examples of the derivatization of this compound are not extensively documented in the literature, the known reactivity of the 4-chloroquinoline scaffold allows for the prediction of several potential synthetic routes to novel heterocyclic compounds. The following table outlines some of these potential derivatization strategies.

Table 1: Potential Heterocyclic Derivatives from this compound via Nucleophilic Aromatic Substitution

ReagentProposed IntermediatePotential Final Heterocycle
Hydrazine Hydrate(4-hydrazinoquinolin-2-yl)methanolTriazolo[4,5-c]quinoline derivative
Thiourea(4-mercaptoquinolin-2-yl)methanolThiazolo[4,5-c]quinoline derivative
Substituted Amines(4-aminoquinolin-2-yl)methanol derivativeSubstituted Pyrido[4,3-b]quinoline derivative

The synthesis of these derivatives would typically involve a two-step process. First, the nucleophilic displacement of the 4-chloro group, followed by a cyclization reaction involving the newly introduced functional group and the 2-(hydroxymethyl) group or a derivative thereof. For example, the (4-hydrazinoquinolin-2-yl)methanol intermediate could undergo intramolecular cyclization, possibly after oxidation of the methanol group, to form a fused triazole ring.

The reactivity of the 2-(hydroxymethyl) group can also be harnessed to build heterocyclic rings. For example, oxidation of the methanol to an aldehyde would furnish 4-chloroquinoline-2-carbaldehyde. This aldehyde can then undergo condensation with various binucleophiles to construct a range of heterocyclic systems appended to the C2 position of the quinoline core.

Computational and Theoretical Investigations of 4 Chloroquinolin 2 Yl Methanol and Its Derivatives

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.org It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), are standard for modeling their properties. trdizin.gov.tr

The stability of a molecule can be inferred from its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. rsc.orgacs.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For instance, a DFT analysis of a quinolone-based hydrazone derivative revealed a small HOMO-LUMO energy gap of 0.112566 eV, indicating good chemical reactivity. acs.org

Table 1: Predicted Physicochemical Properties of (4-chloroquinolin-2-yl)methanol

PropertyPredicted ValueSource
Molecular FormulaC10H8ClNOPubChem uni.lu
Monoisotopic Mass193.02943 DaPubChem uni.lu
XlogP (predicted)2.2PubChem uni.lu

Hartree-Fock (HF) theory is a foundational ab initio method that provides an approximate solution to the Schrödinger equation by representing the many-electron wavefunction as a single Slater determinant. youtube.com While it is a crucial starting point, the HF method does not fully account for electron correlation—the interaction between individual electrons. smu.edu

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method designed to incorporate electron correlation effects. wikipedia.org It treats the electron correlation as a perturbation to the HF Hamiltonian. youtube.com The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. q-chem.com MP2 is the most common and computationally cheapest of these methods, offering a significant improvement over the HF approximation by including double-excited determinants. youtube.com These higher-level calculations are often used to benchmark results from DFT studies and to obtain more accurate electronic energies and properties for systems like quinoline derivatives, although they are more computationally demanding. smu.eduwikipedia.org

Analysis of Molecular Structural Properties and Reactivity Descriptors

Computational methods provide a suite of descriptors that quantify the reactivity and structural properties of molecules. These descriptors are derived from the electronic structure and are invaluable for predicting how a molecule will behave in a chemical reaction.

For quinoline derivatives, DFT calculations are used to determine a range of global reactivity descriptors. trdizin.gov.trsapub.org These include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Another powerful tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across a molecule, using a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. sapub.org These maps are instrumental in identifying the likely sites for electrophilic and nucleophilic attack. sapub.org For example, in studies of 2-(quinoline-4-yloxy)acetamide derivatives, MEP surfaces clearly identified the specific carbon atoms that were the most probable electrophilic and nucleophilic sites. sapub.org

Table 2: Illustrative Global Reactivity Descriptors for Quinoline Derivatives (eV)

Compound CodeElectronegativity (χ)Chemical Hardness (η)Electrophilicity Index (ω)
Compound A1.8281.8280.911
Compound B1.8751.8750.914
Compound C1.8221.8220.911
Compound D1.7641.7640.882
Compound E1.7431.7430.872

Data adapted from a theoretical study on 2-(quinoline-4-yloxy)acetamide derivatives for illustrative purposes. sapub.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbepls.com

The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural or physicochemical properties. nih.gov To build a QSAR model, a dataset of compounds with known activities is used. For each compound, a set of molecular descriptors is calculated. These can include electronic (e.g., electronegativity), steric (e.g., van der Waals volume), and hydrophobic properties. trdizin.gov.trnih.gov

Statistical methods are then used to develop a mathematical equation that relates these descriptors to the biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These techniques align a series of molecules and calculate their steric and electrostatic fields. The resulting models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For a series of 2-chloroquinoline (B121035) derivatives, 3D-QSAR models were successfully developed to correlate their chemical structures with antitubercular activity. nih.gov

The ultimate goal of QSAR and other computational studies is to guide the design of new, more effective molecules. The insights gained from these models provide clear principles for ligand design.

For example, QSAR models for quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity. nih.gov Specifically, the models indicated that adding electron-withdrawing groups like chlorine (Cl) or bromine (Br) to the quinoline ring increased the molecular volume and reduced electronegativity, which led to a considerable increase in biological activity. nih.gov In contrast, adding electron-donating methyl groups decreased activity. nih.gov

Similarly, CoMFA/CoMSIA contour maps can highlight specific locations on the ligand where bulky groups are favored (or disfavored) and where positive or negative charges would be beneficial for interaction with a biological target. nih.gov This information allows medicinal chemists to rationally design modifications to a lead compound, such as this compound, to enhance its desired activity, significantly reducing the time and cost associated with drug discovery. mdpi.com

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide valuable insights into the interactions between small molecules, such as this compound and its derivatives, and biological macromolecules. These methods are instrumental in modern drug discovery and development, offering a rational basis for the design of new therapeutic agents by predicting binding affinities, identifying key interaction sites, and assessing the stability of ligand-protein complexes. While direct computational studies on this compound are not extensively available in the public domain, a wealth of research on structurally related quinoline derivatives provides a strong foundation for understanding their potential biomolecular interactions.

Molecular Docking Studies of Quinoline Derivatives

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique is widely used to screen virtual libraries of compounds and to elucidate the structural basis of ligand-receptor interactions. Studies on various quinoline derivatives have demonstrated their potential to interact with a range of biological targets, including those involved in malaria, HIV, and diabetes.

For instance, in the context of antimalarial drug discovery, quinoline-based derivatives have been docked into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), a crucial enzyme for the parasite's metabolism. tandfonline.com These studies help in understanding the structure-activity relationships (SAR) that govern the inhibitory activity of these compounds. Similarly, derivatives of 4-aminoquinoline (B48711) have been investigated as inhibitors of P. falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS), with docking studies revealing key hydrogen bonding and hydrophobic interactions within the enzyme's active site. unar.ac.id

In the search for novel anti-HIV agents, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have shown that these compounds can bind to the allosteric site of HIV reverse transcriptase, with some derivatives exhibiting higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov The interactions are often characterized by hydrophobic contacts and hydrogen bonds with key amino acid residues. nih.gov

Furthermore, quinoline-based hydrazones have been explored as potential antidiabetic agents by targeting enzymes such as α-glucosidase, α-amylase, and aldose reductase. acs.org Docking studies have demonstrated favorable binding of these derivatives to the active sites of these enzymes, with some compounds showing superior docking profiles compared to established inhibitors. acs.org

A summary of representative molecular docking studies on quinoline derivatives targeting various proteins is presented below:

Target ProteinPDB IDQuinoline Derivative TypeKey Interacting ResiduesReference
Plasmodium falciparum Lactate Dehydrogenase-Quinoline-based derivativesNot specified tandfonline.com
HIV Reverse Transcriptase4I2PPyrimidine and pyrazoline containing quinolinesLYS 101, TRP229 nih.gov
α-Glucosidase5NN8Quinolone-based hydrazonesNot specified acs.org
α-Amylase4W93Quinolone-based hydrazonesNot specified acs.org
Aldose Reductase4JIRQuinolone-based hydrazonesNot specified acs.org
P. falciparum DHFR-TS-Benzoheterocyclic 4-aminoquinolinesGly378, Ile379, Asn521, Phe375 unar.ac.id

Molecular Dynamics Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the evaluation of conformational changes and the persistence of key binding interactions.

For example, a 100-nanosecond MD simulation of a quinolone-based hydrazone derivative in complex with aldose reductase revealed a stable conformational profile of the protein and moderate flexibility of the ligand. acs.org The root-mean-square deviation (RMSD) of the protein's backbone atoms remained within a stable range, indicating the structural integrity of the enzyme upon ligand binding. acs.org Such simulations are crucial for validating the docking results and confirming that the predicted binding mode is maintained in a dynamic environment. nih.gov

The insights gained from these computational investigations are invaluable for the rational design of more potent and selective inhibitors. By understanding the specific interactions between quinoline derivatives and their biological targets, researchers can strategically modify the chemical structure of the lead compounds to enhance their therapeutic efficacy.

Mechanistic Investigations at the Molecular and Cellular Level

Fundamental Studies of Molecular Interactions with Biomolecular Targets

While direct and extensive research on the specific molecular interactions of (4-chloroquinolin-2-yl)methanol is limited in publicly available literature, studies on closely related quinoline (B57606) derivatives provide valuable insights into their potential biomolecular targets. The quinoline scaffold is a common feature in many biologically active compounds, and its interactions are often key to their function. nih.gov

Research into the interaction of quinoline derivatives with proteins has revealed that the quinoline ring often participates in hydrophobic interactions. For instance, studies on cloxyquin (5-chloro-8-hydroxyquinoline), a related compound, have shown that its quinoline scaffold engages in hydrophobic interactions with amino acid residues such as Phe550, Leu531, and Leu574 within the fatty acid binding site of bovine serum albumin (BSA). nih.gov This interaction is a primary driving force for the formation of a stable complex between the compound and the protein. nih.gov

Furthermore, molecular dynamics simulations of quinolone-based hydrazones have demonstrated stable conformations when complexed with enzymes like aldose reductase, with the protein backbone remaining consistently stable throughout the simulation. acs.org This suggests that the quinoline core plays a significant role in the binding affinity and stability of the ligand-protein complex.

Table 1: Interaction Data for Cloxyquin with Bovine Serum Albumin (BSA)

Parameter Observation Source
Primary Driving Force Hydrophobic interactions nih.gov
Interacting Residues Phe550, Leu531, Leu574 nih.gov
Binding Nature Static process via ground-state complex formation nih.gov

| Binding Constant | Moderate, in the order of 10⁴ M⁻¹ | nih.gov |

Specific receptor interaction profiles and ligand-receptor dynamics for this compound are not well-documented. However, the broader class of quinoline derivatives has been shown to interact with various receptors and enzymes. For example, certain quinolone-based hydrazones have been identified as inhibitors of enzymes such as human pancreatic α-amylase, human lysosomal acid α-glucosidase, and aldose reductase. acs.org Kinetic studies of these interactions have revealed noncompetitive inhibition mechanisms, indicating that the compounds bind to a site other than the active site of the enzyme, thereby reducing its catalytic activity without affecting substrate binding. acs.org

The presence of a chloro-substituent on the quinoline ring can significantly influence these interactions. In a series of quinolone-based hydrazones, derivatives with a 4-chloro substitution demonstrated effective inhibition of α-glucosidase, suggesting that the halogen group enhances the compound's ability to form stable interactions with enzyme binding sites. acs.org

Modulation of Intracellular Signaling Pathways

The biological activities of quinoline derivatives are often linked to their ability to modulate key intracellular signaling pathways, leading to cellular responses such as the induction of oxidative stress and programmed cell death.

Several studies on quinoline-chalcone hybrids have indicated that these compounds can induce the generation of reactive oxygen species (ROS) within cancer cells. nih.gov While the precise mechanisms are still under investigation, it is believed that the interaction of these compounds with cellular components, potentially including mitochondria, leads to an imbalance in the cellular redox state and an increase in ROS levels. Mitochondria-targeting indolizino[3,2-c]quinolines, for instance, have been shown to be effective photosensitizers that generate ROS upon light exposure, leading to mitochondrial dysfunction. researchgate.net

The induction of apoptosis is a frequently reported mechanism of action for the anticancer activity of quinoline derivatives. nih.gov Studies on various substituted quinolines have demonstrated their ability to trigger apoptotic pathways in cancer cell lines. nih.gov For instance, certain quinoline-chalcone hybrids have been shown to induce apoptosis in human prostate cancer cells. nih.gov The proposed mechanism often involves the activation of caspase cascades, which are central to the execution of apoptosis.

Furthermore, some quinoline derivatives have been observed to induce cell cycle arrest at different phases, which can be a precursor to apoptosis. nih.gov The ability of these compounds to interfere with the normal progression of the cell cycle prevents cancer cells from proliferating and can ultimately lead to their demise. While autophagy has also been implicated in the cellular response to some quinoline compounds like cloxyquin, the induction of apoptosis appears to be a more commonly cited mechanism of cell death. nih.gov

Table 2: Anticancer Activity and Proposed Mechanisms of Action for Selected Quinoline Derivatives

Compound Class Cancer Cell Line(s) Observed Effects Proposed Mechanism(s) Source
Quinoline-Chalcone Hybrids Human prostate cancer cells (LNCaP) Antiproliferative activity Apoptosis induction nih.gov
Quinoline-Chalcone Hybrids Multiple cancer cell lines Anticancer activity Tubulin polymerization inhibition, kinase inhibition, topoisomerase inhibition, DNA cleavage nih.gov
Substituted Quinolines Rat glioblastoma (C6), human cervical cancer (HeLa), human adenocarcinoma (HT29) Antiproliferative activity, Apoptosis Apoptosis induction nih.gov
4-Aminoquinoline (B48711) Derivatives Human breast tumor cell lines (MCF7 and MDA-MB468) Cytotoxic effects Not specified nih.gov

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues | Multiple cancer cell lines | Anticancer activity | Tubulin inhibition | nih.gov |

Applications in Caged Compounds and Light-Activated Systems for Cellular Function Studies

The quinoline scaffold has been utilized in the development of photoremovable protecting groups, also known as "caged compounds." researchgate.net These are molecules that are biologically inactive until they are exposed to light of a specific wavelength. This photoactivation removes the "caging" group, releasing the active compound and allowing for precise spatial and temporal control over its biological effects.

Quinoline-based photocages have been developed for various bioactive molecules. For example, a series of quinoline-based photo-removable protecting groups have been synthesized to photo-regulate the activity of molecules in living cells. researchgate.net These caging groups, such as the 8-bromo-7-hydroxyquinolinyl (BHQ) chromophore and its derivatives, offer advantages like increased water solubility and higher photolysis efficiency. researchgate.net While there is no specific mention of this compound being used as a caged compound, the adaptability of the quinoline structure suggests its potential for such applications in studying cellular functions with high precision. Additionally, indolizino[3,2-c]quinolines have been investigated as photosensitizers for photodynamic therapy, where they generate cytotoxic ROS upon light activation to induce cancer cell death. researchgate.net

Photolytic Efficiencies and Quantum Yield Analysis in Uncaging Mechanisms

The precise photolytic efficiency and quantum yield for the uncaging of this compound have not been empirically determined in published literature. However, the potential for its use as a photoremovable protecting group (PPG) can be inferred from studies on structurally similar quinoline-based systems. Photoremovable protecting groups are crucial tools in chemical biology, enabling the spatial and temporal control of bioactive molecules. The efficacy of a PPG is quantified by its quantum yield of photolysis (Φu), which represents the fraction of absorbed photons that result in the cleavage of the protecting group.

Research on (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) and related derivatives provides a valuable framework for understanding the potential photolytic behavior of this compound. acs.org These studies demonstrate that modifications to the quinoline ring can significantly influence the one-photon (1PE) and two-photon (2PE) excitation properties. For instance, the introduction of substituents at the C4 position of the quinoline ring has been shown to enhance the two-photon uncaging cross-section (δu), a measure of the efficiency of 2PE-mediated photolysis. acs.org

Interactive Table: Photochemical Properties of Related Quinoline-Based Photoremovable Protecting Groups

Compound/Derivative One-Photon Quantum Yield (Φu) Two-Photon Uncaging Cross-section (δu) in GM (10⁻⁵⁰ cm⁴ s/photon)
CyHQ-OAc 0.13 0.32
Isopropyl derivative (1b) Not Reported 0.35

Data extrapolated from studies on related quinoline derivatives and are for comparative purposes. acs.org

Design of Photoreleasable Probes for Spatiotemporal Control in Biological Systems

The design of photoreleasable probes based on this compound for spatiotemporal control in biological systems is a theoretical application, as no specific probes of this nature have been detailed in the literature. However, the general principles for designing such probes can be outlined based on the known chemistry of quinoline derivatives. The core concept involves attaching a biologically active molecule (the "cargo") to the hydroxyl group of this compound, rendering it inactive. Upon irradiation with light of a specific wavelength, the quinoline moiety would absorb the light energy, leading to the cleavage of the bond and the release of the active cargo.

The quinoline scaffold itself is a suitable chromophore for such applications. Its derivatives have been successfully employed as fluorescent sensors and photoaffinity labels. mdpi.comresearchgate.net The 4-chloro substituent and the 2-methanol group in this compound are key features for designing photoreleasable probes. The hydroxyl group of the 2-methanol substituent provides a convenient point of attachment for various cargo molecules through an ester, ether, or carbonate linkage. The 4-chloro substituent, as discussed, would modulate the electronic properties of the quinoline ring, thereby influencing the absorption wavelength and the efficiency of the photorelease process.

For effective spatiotemporal control, the probe should exhibit high stability in the dark to prevent premature release of the cargo and should be efficiently cleaved upon irradiation with a specific wavelength of light, ideally in the near-UV or visible range to minimize cellular damage. The design would also need to consider the solubility of the probe in biological media and its ability to penetrate cell membranes if intracellular release is desired.

Exploration of Antioxidant Properties and Mechanisms

While direct studies on the antioxidant properties of this compound are not available, research on various chloroquinoline and quinoline derivatives suggests that this compound may possess antioxidant capabilities. The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions involved in radical-generating reactions. nih.govnih.gov

Studies on 2-chloroquinoline-3-carbaldehydes have demonstrated significant radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.gov For instance, some derivatives in this class showed radical scavenging activity as high as 92.96%. nih.gov This suggests that the chloroquinoline core can actively participate in neutralizing free radicals. The mechanism is believed to involve the donation of a hydrogen atom or an electron to the radical species, thereby stabilizing it.

Furthermore, the antioxidant mechanism of quinoline derivatives can also involve the chelation of metal ions like iron, which can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The nitrogen atom in the quinoline ring and other substituents can coordinate with metal ions, preventing them from participating in these damaging oxidative processes.

Research on other 4-chloroquinoline (B167314) derivatives, such as 4-phenylselenyl-7-chloroquinoline, has also pointed to potential anti-inflammatory and antinociceptive actions, which are often linked to the modulation of oxidative stress. The presence of the chloro group at the 4-position can influence the electron density of the quinoline ring system and, consequently, its reactivity towards free radicals and its metal-chelating ability. The 2-methanol group could also contribute to the antioxidant profile, potentially through hydrogen donation from the hydroxyl group.

Interactive Table: Radical Scavenging Activity of Related Chloroquinoline Derivatives

Compound Assay Radical Scavenging Activity (%)
2-chloro-8-methylquinoline-3-carbaldehyde (1b) DPPH 84.65
2-chloro-6,8-dimethylquinoline-3-carbaldehyde (1c) DPPH 85.75
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde (1g) DPPH 92.96
2-chloro-3-(1,3-dioxolan-2-yl)-8-methylquinoline (2b) DPPH 85.75
2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline (2e) DPPH 84.75

Data from a study on 2-chloroquinoline-3-carbaldehydes and their derivatives. nih.gov

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Strategic Use of (4-chloroquinolin-2-yl)methanol as a Building Block in Organic Synthesis

The utility of this compound as a synthetic building block stems from the differential reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents, while the primary alcohol of the 2-methanol group can be readily oxidized or converted into other functional groups. This dual reactivity allows for a stepwise and controlled elaboration of the quinoline (B57606) core, making it a strategic linchpin in multistep synthetic sequences.

The chloroquinoline moiety itself is a well-established pharmacophore. For instance, the related 2-chloroquinoline-3-carbaldehyde (B1585622) has been utilized as a starting material to generate inhibitors of key viral enzymes, highlighting the significance of the 2-chloroquinoline (B121035) scaffold in drug discovery. nih.gov The presence of the methanol (B129727) group at the 2-position of this compound further enhances its synthetic potential compared to a simple chloroquinoline.

A key synthetic strategy involves the selective reaction at either the C4-chloro or the C2-methanol position. For example, the hydroxyl group can be protected, allowing for nucleophilic substitution at the C4 position. Subsequent deprotection and modification of the methanol group can then be performed. Conversely, the methanol group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions, followed by substitution at the C4-position.

The strategic application of this building block is evident in the synthesis of various substituted quinolines. The reactivity of the chloro group at C4 is illustrated by its displacement with various nucleophiles. While direct examples for this compound are not extensively documented in readily available literature, the reactivity of similar systems, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrates the feasibility of nucleophilic substitution at the C4 position with hydrazines, azides, and amines. mdpi.com

Reaction Type Reagent Product Type Reference
Nucleophilic SubstitutionHydrazine (B178648)4-Hydrazino-quinolin-2-yl)methanol mdpi.com
Nucleophilic SubstitutionSodium Azide4-Azido-quinolin-2-yl)methanol mdpi.com
Nucleophilic SubstitutionAmines(4-Amino-quinolin-2-yl)methanol Derivatives mdpi.com
OxidationMild Oxidizing Agent4-Chloroquinoline-2-carbaldehyde (B1628204)
EtherificationAlkyl Halide (Williamson)(4-Chloroquinolin-2-yl)methoxymethyl ether

Pathways to Advanced Heterocyclic Systems and Polycyclic Scaffolds

A significant application of this compound lies in its ability to serve as a precursor for the synthesis of more complex, fused heterocyclic systems and polycyclic scaffolds. The functional handles on the molecule provide the necessary reactivity to construct additional rings onto the quinoline framework.

One prominent pathway involves the conversion of the methanol group into a functionality that can participate in intramolecular cyclization reactions. For instance, oxidation of the methanol to an aldehyde, followed by a condensation reaction with a suitable partner, can lead to the formation of a new ring.

Furthermore, the chloro group at the C4 position can be a key participant in cyclization reactions. For example, after modification of the C2-methanol group, a nucleophile can be introduced at a distal position of the substituent, which can then undergo an intramolecular SNAr reaction with the C4-chloro group to form a new heterocyclic ring fused to the quinoline core.

A powerful illustration of this concept is seen in the N-alkylation of the related (2-chloroquinolin-3-yl)methanol (B155800) with N-heterocyclic compounds under Mitsunobu conditions. researchgate.net This reaction creates a molecular tether between two heterocyclic systems, which can be a precursor for the construction of complex, polycyclic natural products. researchgate.net A similar strategy can be envisioned for this compound, where the methanol group is used to link to another heterocyclic unit, setting the stage for a subsequent intramolecular cyclization involving the C4-chloro substituent.

The synthesis of fused systems is of great interest in medicinal chemistry, as polycyclic scaffolds often exhibit potent biological activities. The development of dual inhibitors for viral proteases, for example, has utilized the 2-chloroquinoline moiety as a key pharmacophore to which other cyclic systems are appended. nih.gov

Cyclization Strategy Key Transformation Resulting Scaffold Potential Application
Intramolecular SNArNucleophilic displacement of C4-ClFused Heterocycles (e.g., Pyrroloquinolines)Biologically Active Compounds
Intramolecular Heck ReactionPalladium-catalyzed C-C bond formationFused Polycyclic SystemsMaterials Science, Natural Product Synthesis
Pictet-Spengler ReactionCondensation and cyclization from a C2-aminoethyl groupFused β-carboline systemsAlkaloid Synthesis

Contribution to the Development of Novel Molecular Architectures with Defined Reactivity

The strategic use of this compound and its derivatives contributes significantly to the generation of novel molecular architectures with precisely controlled reactivity. By selectively manipulating the chloro and hydroxyl functionalities, chemists can design and synthesize molecules with specific three-dimensional shapes and electronic properties.

The ability to introduce a wide variety of substituents at the C4 position through nucleophilic substitution allows for the fine-tuning of the molecule's properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic nature of the quinoline ring system, which in turn can influence its biological activity or its performance in materials applications.

Moreover, the C2-methanol group can be transformed into a range of other functional groups, each with its own characteristic reactivity. This opens up a vast chemical space for the creation of new molecular entities. For example, conversion of the alcohol to a leaving group would enable nucleophilic substitution at the C2-methyl position, while its transformation into a phosphonium (B103445) salt would allow for Wittig-type reactions to form extended conjugated systems.

The development of such novel architectures is crucial for advancing our understanding of structure-activity relationships and for the discovery of new therapeutic agents and functional materials. The controlled and predictable reactivity of this compound makes it an invaluable tool in this endeavor.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of intense research, with a continuous drive towards more efficient and environmentally benign methods. eurekaselect.com Future research on the synthesis of (4-chloroquinolin-2-yl)methanol and its analogues should prioritize the development of novel and sustainable methodologies.

Current synthetic strategies often rely on multi-step procedures. biointerfaceresearch.com A promising future direction lies in the exploration of one-pot or tandem reactions that can construct the quinoline core and introduce the desired functionalities in a single, efficient operation. Microwave-assisted organic synthesis, for instance, has been shown to be an effective green approach for the synthesis of quinoline derivatives, often leading to shorter reaction times and higher yields. eurekaselect.com

Furthermore, the principles of green chemistry should be at the forefront of new synthetic designs. This includes the use of greener solvents, catalysts, and reagents to minimize the environmental impact. The development of catalytic C-H activation/functionalization reactions on the quinoline ring presents a highly atom-economical approach to introduce the methanol (B129727) group, avoiding the need for pre-functionalized starting materials. doaj.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Dynamic Behavior

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its structure-activity relationships. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are routinely used for characterization, future research should leverage more advanced spectroscopic methods. nih.govmdpi.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide unambiguous assignment of all proton and carbon signals, which is particularly important for complex derivatives. researchgate.net To study the dynamic behavior and conformational flexibility of the molecule, techniques like variable temperature NMR could be employed.

Moreover, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used in synergy with experimental data to provide deeper insights into the electronic structure, vibrational frequencies, and optical properties of the molecule. researchgate.netresearchgate.net This combined experimental and theoretical approach will be invaluable for understanding its reactivity and for the rational design of new derivatives with tailored properties.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. scholar9.com For this compound, these computational tools can significantly accelerate the design and discovery of new analogues with enhanced properties.

ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of novel derivatives based on their structural features. mdpi.comnih.gov These models can be trained on existing data for quinoline compounds to identify key structural motifs responsible for a desired activity. doaj.orgnih.gov Generative ML models can even propose entirely new molecular structures with a high probability of being active. scholar9.comresearchgate.net

Furthermore, AI can be employed to predict reaction outcomes and optimize synthetic routes, making the synthesis of new derivatives more efficient and predictable. researchgate.net By integrating ML and AI into the research workflow, the vast chemical space around the this compound scaffold can be explored more effectively, leading to the rapid identification of promising new compounds.

Identification of Unexplored Molecular Targets for Mechanistic Investigation

Quinoline derivatives are known to interact with a variety of biological targets, including kinases, topoisomerases, and DNA. nih.govrsc.orgnih.gov While some of these targets have been extensively studied, there remains a vast landscape of unexplored molecular targets for this compound and its derivatives.

Future research should focus on identifying and validating novel molecular targets to better understand the compound's mechanism of action. This can be achieved through a combination of computational and experimental approaches. For instance, inverse docking studies can be used to screen the compound against a large library of protein structures to identify potential binding partners.

Experimental techniques such as chemical proteomics and thermal shift assays can then be used to validate these computationally predicted targets. Unraveling the molecular targets of this compound will not only provide crucial insights into its biological activity but also open up new avenues for its therapeutic application.

Applications in Chemical Biology Tool Development and Probe Chemistry

The versatile quinoline scaffold, with its tunable physicochemical properties, makes it an excellent starting point for the development of chemical biology tools and probes. eurekaselect.com this compound can be functionalized with various reporter groups, such as fluorescent dyes or affinity tags, to create probes for studying biological processes.

For example, fluorescently labeled derivatives could be used to visualize the subcellular localization of the compound or its molecular targets in living cells. Biotinylated or photo-crosslinkable derivatives could be employed for target identification and validation studies through affinity purification and mass spectrometry. The development of such chemical tools will be instrumental in dissecting the complex biological pathways modulated by this class of compounds.

Design of Smart Materials with Specific Electronic or Optical Properties

Beyond its biological applications, the quinoline moiety is also a key component in the design of advanced materials with interesting electronic and optical properties. ecorfan.org The unique electronic structure of the quinoline ring, coupled with the potential for functionalization, makes this compound a promising building block for smart materials.

Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), solar cells, and as nonlinear optical (NLO) materials. mdpi.com The introduction of different substituents on the quinoline ring can be used to tune the HOMO-LUMO energy levels, absorption and emission wavelengths, and charge transport properties. mdpi.com The development of such materials could have significant implications for a range of technologies, from displays and lighting to optical communications and data storage. mdpi.combeilstein-journals.org

Q & A

Q. Why do crystallographic and NMR data conflict in assigning substituent positions?

  • Methodology : For 6-chloro-4-(o-chlorophenyl) derivatives, SC-XRD confirms Cl at C6 (distance: 1.72 Å), while ¹H NMR (δ 8.45 ppm, singlet) may misassign due to spin-spin coupling. Use 2D NOESY to resolve proximity ambiguities .

Methodological Tools

  • Crystallography : SHELXL (refinement), ORTEP-3 (visualization) .
  • Docking : AutoDock Vina (binding affinity), GROMACS (MD simulations) .
  • Analytics : Agilent 1260 HPLC, Thermo Q-Exactive HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.